molecular formula C10H11ClN2O3 B6201324 methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride CAS No. 2694734-35-3

methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride

Cat. No.: B6201324
CAS No.: 2694734-35-3
M. Wt: 242.7
InChI Key:
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Description

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is a heterocyclic compound that features a furo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the furo[2,3-b]pyridine core, followed by the introduction of the aminomethyl group and the esterification of the carboxylate group. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The furo[2,3-b]pyridine core provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(aminomethyl)pyridine-5-carboxylate hydrochloride: Similar structure but lacks the furan ring, which may affect its reactivity and binding properties.

    Methyl 2-(aminomethyl)furo[2,3-b]pyridine-3-carboxylate hydrochloride: Similar structure but with a different position of the carboxylate group, which can influence its chemical behavior and applications.

Uniqueness

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is unique due to the presence of both the furan and pyridine rings, which provide a distinct electronic environment and reactivity profile. This combination of structural features makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

2694734-35-3

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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